(S)-2-(4-bromophenyl)-1,4-oxazepane hydrochloride

Chiral resolution CNS drug discovery Enantioselective pharmacology

Researchers requiring enantiopure 1,4-oxazepane building blocks often face supply inconsistency and uncertain stereochemical integrity. (S)-2-(4-Bromophenyl)-1,4-oxazepane hydrochloride (CAS 2453296-78-9) resolves this bottleneck: - Defined (S)-stereochemistry essential for monoamine reuptake inhibition (serotonin/norepinephrine transporters). - Para-bromophenyl handle enables late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings. - Hydrochloride salt ensures aqueous solubility (>free base) for reproducible in vitro assays. Supplied with full analytical documentation.

Molecular Formula C11H15BrClNO
Molecular Weight 292.60 g/mol
Cat. No. B8257203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(4-bromophenyl)-1,4-oxazepane hydrochloride
Molecular FormulaC11H15BrClNO
Molecular Weight292.60 g/mol
Structural Identifiers
SMILESC1CNCC(OC1)C2=CC=C(C=C2)Br.Cl
InChIInChI=1S/C11H14BrNO.ClH/c12-10-4-2-9(3-5-10)11-8-13-6-1-7-14-11;/h2-5,11,13H,1,6-8H2;1H/t11-;/m1./s1
InChIKeyHTIHWRJAOBUGRL-RFVHGSKJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(4-bromophenyl)-1,4-oxazepane Hydrochloride: CNS Discovery Significance


(S)-2-(4-bromophenyl)-1,4-oxazepane hydrochloride (CAS 2453296-78-9) is a chiral heterocyclic compound belonging to the 1,4-oxazepane class, characterized by a seven-membered ring containing nitrogen and oxygen atoms with a bromophenyl substituent at the 2-position [1]. This compound has been investigated primarily for its potential as a monoamine reuptake inhibitor, with applications in central nervous system (CNS) drug discovery, particularly for antidepressant and anxiolytic development [2]. The (S)-enantiomeric configuration is critical to its biological activity profile, as stereochemistry directly influences target binding affinity and downstream pharmacological effects [3].

(S)-enantiomer for stereochemical-control studies in CNS transporter research
Monoamine transporter target engagement assays (class-level activity reported)
Reactive bromophenyl substituent enables scaffold derivatization via cross-coupling

(S)-2-(4-bromophenyl)-1,4-oxazepane HCl: Enantiopurity and Substitution Risks


Within the 1,4-oxazepane class, structural variations—including stereochemistry, substitution position, and salt form—produce substantial differences in physicochemical properties and biological activity that preclude simple interchange [1]. The (S)-enantiomer of 2-(4-bromophenyl)-1,4-oxazepane hydrochloride exhibits distinct pharmacological behavior compared to its (R)-counterpart, a phenomenon well-documented in oxazepane-based therapeutics where stereochemistry governs receptor engagement and downstream effects [2]. Furthermore, positional isomers (e.g., 3-(4-bromophenyl)-1,4-oxazepane) display different molecular geometries and predicted pKa values, altering both synthetic utility and potential target interactions . The hydrochloride salt form confers enhanced aqueous solubility and stability compared to the free base, which is essential for reproducible in vitro assay performance [3].

(R)-enantiomer
Stereochemistry reversal may shift transporter binding and pharmacological readouts
C3 positional isomer
Substitution position alters ring geometry and pharmacophoric orientation
Free base
Lack of salt form may reduce aqueous solubility and compromise assay reproducibility

(S)-2-(4-bromophenyl)-1,4-oxazepane HCl: Evidence for Selection


Enantiomeric Identity: (S)- vs (R)-Configuration

The target compound exists as the (S)-enantiomer of 2-(4-bromophenyl)-1,4-oxazepane hydrochloride, with distinct stereochemical assignment (InChI representation indicating t11 m1 s1 configuration) compared to the (R)-enantiomer (InChI representation indicating t11 m0 s1 configuration) . This stereochemical differentiation is critical because the (S)-enantiomer has been specifically identified in monoamine reuptake inhibition studies as the active stereoisomer of interest [1]. While both enantiomers share identical molecular weight (292.60 g/mol) and molecular formula (C11H15BrClNO), their three-dimensional orientation differs fundamentally, which can produce divergent pharmacological outcomes in chiral biological environments [2].

Enantiomeric Identity
Reported
(S)-configuration (C2) vs (R)-enantiomer; opposite stereochemistry
Enantiopurity essential for replicating CNS transporter pharmacology studies
InChI stereochemical layer confirms (S)-assignment
Chiral resolution CNS drug discovery Enantioselective pharmacology

Monoamine Reuptake Inhibition Profile

Patent disclosures indicate that (S)-2-(4-bromophenyl)-1,4-oxazepane hydrochloride exhibits monoamine reuptake inhibitory activity, with specific engagement of serotonin and norepinephrine transporters relevant to antidepressant and anxiolytic applications [1]. The 1,4-oxazepane scaffold has been validated in clinically used CNS agents including amoxapine (tetracyclic antidepressant) and loxapine (antipsychotic), establishing class-level precedent for the therapeutic relevance of this heterocyclic core [2]. Notably, the (S)-enantiomer is distinguished from its (R)-counterpart in the patent literature as the stereoisomer of primary interest for CNS activity, though quantitative comparative binding data (Ki, IC50) between enantiomers are not publicly available .

Transporter Inhibition
Class-level inference
Monoamine reuptake inhibition reported (no Ki/IC50 publicly available). Comparator: amoxapine SERT Ki 58 nM, loxapine 5-HT2A Ki 6.2 nM — class precedent only
Supports CNS transporter research tool selection based on oxazepane scaffold precedent
Quantitative head-to-head data vs (R)-enantiomer unavailable
Antidepressant Serotonin transporter Norepinephrine transporter

Hydrochloride Salt vs Free Base: Solubility and Stability

(S)-2-(4-bromophenyl)-1,4-oxazepane hydrochloride (MW: 292.60 g/mol) exists as the hydrochloride salt, which confers significantly enhanced aqueous solubility compared to the free base form (2-(4-bromophenyl)-1,4-oxazepane, MW: 256.14 g/mol) [1]. The hydrochloride salt formation is a standard pharmaceutical approach that improves compound handling, dissolution characteristics, and stability during storage and assay preparation . The free base lacks the protonated nitrogen and chloride counterion, resulting in different physicochemical behavior that may affect cellular permeability, precipitation risk in aqueous buffers, and overall assay reproducibility [2].

Salt Form Advantage
Head-to-head
Hydrochloride salt (MW 292.60) vs free base (MW 256.14); 36.46 mass difference, enhanced aqueous solubility
Salt form selection supports reproducible dissolution in aqueous assay buffers
Free base may risk precipitation; verify solubility for specific buffer conditions
Salt selection Aqueous solubility Assay reproducibility

C2 vs C3/C4 Positional Isomer Geometry

The target compound features the bromophenyl substituent at the C2 position of the 1,4-oxazepane ring, distinguishing it from the C3-substituted positional isomer 3-(4-bromophenyl)-1,4-oxazepane (CAS 1784297-66-0) . This positional variation produces different molecular geometries that can alter three-dimensional shape, ring conformation, and the spatial orientation of the pharmacophoric elements [1]. The C3 isomer exhibits predicted pKa of 9.29±0.40 and predicted density of 1.336±0.06 g/cm³, while the C2 isomer presents distinct physicochemical parameters due to altered electronic and steric environments around the heteroatoms . In related oxazepane-based CNS therapeutics, substitution position has been shown to directly influence receptor subtype selectivity and downstream signaling profiles [2].

Positional Isomer Geometry
Head-to-head
C2-substituted (target) vs C3-substituted (CAS 1784297-66-0). C3 isomer predicted pKa ~9.29±0.40; C2 geometry distinct
C2 substitution pattern essential for SAR studies targeting specific binding geometry
pKa prediction data from computational models; verify experimentally
Positional isomer Scaffold geometry SAR studies

Bromophenyl Handle for Cross-Coupling Chemistry

The para-bromophenyl substituent on (S)-2-(4-bromophenyl)-1,4-oxazepane hydrochloride provides a synthetic handle for further diversification via palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This contrasts with non-halogenated oxazepane derivatives that lack this reactive functionality and therefore offer limited downstream synthetic utility. The bromine atom can serve as an electrophilic partner in nucleophilic aromatic substitution reactions or transition metal-mediated couplings, enabling the generation of focused compound libraries around the oxazepane core [2]. In the broader context of 1,4-oxazepane synthesis, the ability to functionalize pre-formed scaffolds rather than constructing de novo for each analog significantly accelerates SAR exploration [3].

Cross-Coupling Handle
Class-level inference
Para-bromophenyl group enables Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig couplings; absent in non-halogenated analogs
Supports late-stage functionalization for focused oxazepane library generation
Reactivity may depend on steric environment and catalyst selection
Cross-coupling Suzuki-Miyaura Derivatization

Known Data Gaps and Evidence Limitations

High-strength differential evidence meeting the core evidence admission rules (quantitative comparator data, assay conditions, and statistical measures) is limited for (S)-2-(4-bromophenyl)-1,4-oxazepane hydrochloride. The following critical data are not publicly available in peer-reviewed primary literature or accessible patents: (1) Direct head-to-head IC50/Ki values comparing (S)- vs (R)-enantiomers in defined transporter binding assays; (2) Comparative selectivity profiles across SERT, NET, and DAT transporters; (3) Quantitative aqueous solubility measurements (mg/mL or μM) under standardized conditions (pH 7.4 buffer); (4) In vitro ADME parameters including microsomal stability, plasma protein binding, and permeability data; (5) In vivo pharmacokinetic parameters (Cmax, AUC, t1/2, bioavailability). Procurement decisions based on the above evidence dimensions should be made with appropriate caution and may require in-house validation.

Evidence Limitations
Data to verify
Key quantitative data missing: enantiomer IC50/Ki, selectivity profiles, solubility, ADME, in vivo PK
Procurement decisions require vendor-specific characterization or in-house validation
Limited public data; request certificate of analysis for batch-specific purity
Data availability Evidence gaps Procurement caveat

(S)-2-(4-bromophenyl)-1,4-oxazepane HCl: Research Applications


CNS Drug Discovery: Enantioselective Reuptake Inhibition

The (S)-enantiomeric configuration of this oxazepane derivative is essential for CNS pharmacology studies targeting serotonin and norepinephrine transporters [1]. The compound's activity profile aligns with the validated oxazepane scaffold used in clinical antidepressants such as amoxapine, establishing class-level precedent for therapeutic relevance [2]. This application leverages the specific (S)-stereochemistry identified in patent literature as the active configuration of interest for monoamine reuptake inhibition [3].

Scaffold Diversification via Cross-Coupling

The para-bromophenyl substituent enables late-stage functionalization through palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings, providing efficient access to focused compound libraries around the 1,4-oxazepane core [1]. This application is particularly suited for SAR campaigns requiring systematic exploration of C2-aryl substitution patterns on the oxazepane scaffold [2].

Chiral Chromatography and Analytical Reference Standards

The defined (S)-stereochemistry makes this compound suitable as a chiral reference standard for method development and validation in enantioselective chromatography [1]. It can serve as a calibration standard for quantifying enantiomeric purity in synthetic batches and for distinguishing between (S)- and (R)-enantiomers in analytical workflows [2].

SAR Studies: 1,4-Oxazepane Positional Isomers

The C2-substituted pattern distinguishes this compound from C3- and C4-substituted positional isomers, enabling comparative SAR studies to determine how substitution position affects target binding geometry and pharmacological outcomes [1]. This application is critical for medicinal chemists optimizing lead compounds within the oxazepane chemical series [2].

Application
Selection Property
Validation Focus
CNS Transporter Target Engagement Studies
(S)-Enantiomer identity and oxazepane scaffold precedent
Monoamine transporter inhibition profiling
Late-Stage Scaffold Derivatization
Reactive para-bromophenyl substituent
Cross-coupling efficiency under standard conditions
Chiral Reference Standard Development
Defined (S)-stereochemistry and enantiomeric excess
Enantioselective HPLC method calibration
Positional Isomer Structure-Activity Studies
C2-substitution vs C3/C4 isomers
Pharmacophoric geometry and target binding comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-(4-bromophenyl)-1,4-oxazepane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.